molecular formula C10H17N2O3P B14545681 Diethyl (1,4-dicyanobutan-2-yl)phosphonate CAS No. 61921-66-2

Diethyl (1,4-dicyanobutan-2-yl)phosphonate

Cat. No.: B14545681
CAS No.: 61921-66-2
M. Wt: 244.23 g/mol
InChI Key: BCHZGVXXQIYPSE-UHFFFAOYSA-N
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Description

Diethyl (1,4-dicyanobutan-2-yl)phosphonate is an organophosphorus compound featuring a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (1,4-dicyanobutan-2-yl)phosphonate can be synthesized through a multi-step process involving the reaction of diethyl phosphite with a suitable dicyanobutane derivative. The reaction typically requires a base, such as sodium hydride, and is carried out in an inert solvent like toluene under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1,4-dicyanobutan-2-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the phosphonate group yields phosphonic acids, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

Diethyl (1,4-dicyanobutan-2-yl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism by which diethyl (1,4-dicyanobutan-2-yl)phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups, allowing the compound to interact with enzymes and other proteins that recognize phosphate-containing substrates. This interaction can inhibit enzyme activity or alter biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (1,4-dicyanobutan-2-yl)phosphonate is unique due to its dicyanobutane moiety, which imparts distinct chemical properties and reactivity compared to other phosphonates. This uniqueness makes it valuable in specific applications where other phosphonates may not be suitable .

Properties

CAS No.

61921-66-2

Molecular Formula

C10H17N2O3P

Molecular Weight

244.23 g/mol

IUPAC Name

3-diethoxyphosphorylhexanedinitrile

InChI

InChI=1S/C10H17N2O3P/c1-3-14-16(13,15-4-2)10(7-9-12)6-5-8-11/h10H,3-7H2,1-2H3

InChI Key

BCHZGVXXQIYPSE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CCC#N)CC#N)OCC

Origin of Product

United States

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